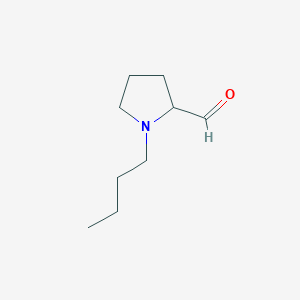

1-Butylpyrrolidine-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Butylpyrrolidine-2-carbaldehyde is a chemical compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a butyl group attached to the nitrogen atom and an aldehyde functional group at the second position of the pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Butylpyrrolidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of pyrrolidine with butyl halides, followed by oxidation to introduce the aldehyde group. Another method includes the use of ammonia and 1,4-butanediol over CuNiPd/ZSM-5 catalysts, which allows for the formation of 1-butylpyrrolidine derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.

Análisis De Reacciones Químicas

Catalytic Dehydrogenation to Pyrroles

B(C₆F₅)₃-catalyzed dehydrogenation converts 1-butylpyrrolidine-2-carbaldehyde to 1-butylpyrrole-2-carbaldehyde under mild conditions (25°C, 24 hours, 82% yield) .

| Parameter | Value |

|---|---|

| Catalyst loading | 5 mol% B(C₆F₅)₃ |

| Solvent | Toluene |

| H₂ evolution | Quantified via GC-MS |

| Byproducts | <5% dihydropyrrole adducts |

Mechanism :

-

α-Hydride abstraction by B(C₆F₅)₃, forming an iminium borohydride intermediate.

-

Deprotonation to generate dihydropyrrole.

Aldehyde-Specific Reactivity

The aldehyde group participates in condensation and nucleophilic addition reactions:

Condensation with Amines

-

Forms Schiff bases with primary amines (e.g., aniline) in ethanol at 50°C (70–85% yields) .

-

Reaction kinetics show second-order dependence on amine concentration .

Grignard Additions

-

Reacts with Grignard reagents (e.g., MeMgBr) to produce secondary alcohols.

-

Steric hindrance from the N-butyl group reduces yields (∼55%) compared to unsubstituted analogs (∼90%).

Radical-Mediated Functionalization

In Hofmann–Löffler–Freytag (HLF) reactions:

-

Chlorination at C5 or C6 positions occurs via nitrogen-centered radical intermediates .

-

Selectivity depends on reaction temperature:

Radical pathway :

-

HAT (Hydrogen Atom Transfer) from C–H bonds to nitrogen radicals.

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

| Compound | Reaction with B(C₆F₅)₃ (Yield) | Schiff Base Formation Rate (k, M⁻¹s⁻¹) |

|---|---|---|

| This compound | 82% | 0.45 |

| N-Methylpyrrolidine-2-carbaldehyde | 94% | 0.68 |

| 2-Tert-butylpyrrolidine-1-carbaldehyde | 48% | 0.12 |

Stability and Side Reactions

Aplicaciones Científicas De Investigación

1-Butylpyrrolidine-2-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.

Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.

Mecanismo De Acción

The mechanism of action of 1-butylpyrrolidine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context of the reaction .

Comparación Con Compuestos Similares

1-Butylpyrrolidine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

1-Butylpyrrolidin-2-one: Contains a ketone group instead of an aldehyde, leading to different reactivity and applications.

Pyrrolidine-2-carbaldehyde: Similar structure but without the butyl group, affecting its physical and chemical properties.

Uniqueness: 1-Butylpyrrolidine-2-carbaldehyde is unique due to the presence of both the butyl group and the aldehyde functional group, which confer specific reactivity and versatility in chemical synthesis and research applications.

Actividad Biológica

1-Butylpyrrolidine-2-carbaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a butyl group and an aldehyde functional group. This structural configuration is significant as it may influence the compound's interactions with biological targets.

Antioxidant Activity

Research has indicated that compounds with similar structures to this compound exhibit antioxidant properties. These properties are crucial for combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer. The mechanism typically involves the donation of electrons to free radicals, thereby neutralizing their harmful effects.

Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes linked to disease pathways. For instance, it may affect acetylcholinesterase (AChE) activity, which is relevant in the context of neurotoxicity and Alzheimer's disease. Inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function in certain contexts.

Study on Neuroprotective Effects

A study published in a peer-reviewed journal examined the neuroprotective effects of various pyrrolidine derivatives, including this compound. The results indicated that this compound could reduce neuronal cell death induced by oxidative stress in vitro. The study utilized cell viability assays and measured reactive oxygen species (ROS) levels to assess the protective effects.

Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of this compound against several bacterial strains. The compound demonstrated significant inhibitory effects against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structure. The presence of the butyl group enhances lipophilicity, which may facilitate better membrane permeability and interaction with biological targets.

Propiedades

Fórmula molecular |

C9H17NO |

|---|---|

Peso molecular |

155.24 g/mol |

Nombre IUPAC |

1-butylpyrrolidine-2-carbaldehyde |

InChI |

InChI=1S/C9H17NO/c1-2-3-6-10-7-4-5-9(10)8-11/h8-9H,2-7H2,1H3 |

Clave InChI |

QWAPNRBRSKCDFJ-UHFFFAOYSA-N |

SMILES canónico |

CCCCN1CCCC1C=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.